12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanylidene, oxa, and thia groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct formation of the rings.
Introduction of Functional Groups: The functional groups such as the sulfanylidene, oxa, and thia groups are introduced through targeted reactions. These steps often require precise control of reaction conditions, including temperature, pressure, and pH.
Final Assembly: The final assembly of the compound involves coupling the various fragments together. This step may involve the use of coupling agents and protecting groups to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, and specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may have applications as an enzyme inhibitor or a ligand for specific receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: The compound may act as a ligand for specific receptors, modulating their activity.
Pathway Modulation: The compound may influence specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
This compound: This compound has a similar structure but may differ in the position or nature of specific functional groups.
This compound: This compound may have similar properties but differ in its reactivity or biological activity.
The uniqueness of 12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[740
Properties
IUPAC Name |
12-ethyl-12-methyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-4-6-17-13(18)11-9-7-15(3,5-2)19-8-10(9)21-12(11)16-14(17)20/h4H,1,5-8H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVWFOYXPELKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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